Ethyl 2-phenylpyrimidine-5-carboxylate
Description
Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemistry
Pyrimidine derivatives are a class of heterocyclic organic compounds that are of immense interest in medicinal chemistry and drug discovery. orientjchem.org The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil), playing a central role in the chemistry of life. Beyond their biological roles, synthetic pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. orientjchem.org This broad range of biological efficacy has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets.
The versatility of the pyrimidine ring allows for functionalization at various positions, enabling chemists to modulate the physicochemical and biological properties of the resulting molecules. This adaptability has led to the development of numerous FDA-approved drugs containing a pyrimidine core, used in the treatment of a wide range of diseases. The ongoing exploration of pyrimidine chemistry continues to yield novel compounds with significant therapeutic potential.
Overview of Pyrimidine Scaffold as a Foundation for Molecular Design
The pyrimidine scaffold serves as a versatile foundation for molecular design due to its unique structural and electronic properties. As a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, it can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets.
Researchers utilize the pyrimidine core as a starting point for the synthesis of large libraries of compounds through combinatorial chemistry. By systematically modifying the substituents on the pyrimidine ring, chemists can fine-tune the molecule's properties to optimize its activity, selectivity, and pharmacokinetic profile. For example, the introduction of a phenyl group at the 2-position, as seen in 2-phenylpyrimidine (B3000279) derivatives, has been shown to be a key structural motif in compounds designed as Bruton's tyrosine kinase (BTK) inhibitors, antifungal agents, and anticancer agents. nih.govresearchgate.netnih.gov This highlights the power of the pyrimidine scaffold as a customizable platform for the rational design of new functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-14-12(15-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXNMWBLJLAMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440772 | |
| Record name | Ethyl 2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85386-14-7 | |
| Record name | Ethyl 2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Phenylpyrimidine 5 Carboxylate and Its Analogues
Classical Approaches to Pyrimidine (B1678525) Ring Formation
The construction of the pyrimidine ring is most commonly achieved by combining a three-carbon component with a nitrogen-carbon-nitrogen (N-C-N) fragment, such as urea (B33335), thiourea (B124793), guanidine (B92328), or an amidine. wikipedia.orgbu.edu.eg
First reported by Pietro Biginelli in 1893, the Biginelli reaction is a three-component reaction that condenses an aldehyde, a β-keto ester, and urea (or a derivative) under acid catalysis. wikipedia.orgillinois.edu While the classic reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), modifications to this protocol are used to synthesize fully aromatic pyrimidines. illinois.edusennosbiotech.com
The foundational Biginelli reaction involves the one-pot condensation of an aryl aldehyde, a β-keto ester like ethyl acetoacetate, and urea. wikipedia.orgsennosbiotech.com The mechanism is believed to proceed through the formation of an N-acyliminium ion from the aldehyde and urea, which is then attacked by the enol of the β-keto ester. jk-sci.comorganic-chemistry.org Subsequent cyclization and dehydration yield the dihydropyrimidine (B8664642) product. wikipedia.org
The reaction can be catalyzed by various acids, including Brønsted acids (HCl, H₂SO₄) and Lewis acids such as ytterbium triflate (Yb(OTf)₃) or indium(III) chloride, which can improve yields and shorten reaction times. jk-sci.comorganic-chemistry.org To obtain the fully aromatized pyrimidine ring system found in ethyl 2-phenylpyrimidine-5-carboxylate, an additional oxidation step is required to dehydrogenate the dihydropyrimidine intermediate. Alternatively, using amidines in place of urea can directly lead to 2-substituted pyrimidine derivatives. For instance, the reaction of benzamidine (B55565) with a suitable β-dicarbonyl compound can yield the 2-phenylpyrimidine (B3000279) core directly.
Table 1: Examples of Catalysts Used in the Biginelli Reaction
| Catalyst | Aldehyde | β-Dicarbonyl Compound | N-C-N Source | Conditions | Yield (%) |
|---|---|---|---|---|---|
| Yb(OTf)₃ | Benzaldehyde (B42025) | Ethyl Acetoacetate | Urea | Solvent-free, 90°C | 92 |
| InCl₃ | 4-Cl-Benzaldehyde | Methyl Acetoacetate | Urea | Reflux, EtOH | 95 |
| CuCl₂·2H₂O | 4-F-Benzaldehyde | Ethyl Acetoacetate | Urea | Grinding, Solvent-free | High |
This table presents data for the synthesis of dihydropyrimidine derivatives, the common precursors to aromatic pyrimidines via this reaction type. organic-chemistry.orgresearchgate.netmdpi.com
Beyond the Biginelli reaction, the most prevalent strategy for pyrimidine synthesis involves the cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with N-C-N building blocks like amidines. wikipedia.org This approach is highly versatile for producing a wide array of substituted pyrimidines.
A direct and high-yielding method for synthesizing 2-substituted pyrimidine-5-carboxylic esters, including the 2-phenyl analogue, has been developed. organic-chemistry.org This procedure utilizes the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol as a three-carbon building block, which reacts with various amidinium salts to afford the desired pyrimidines. organic-chemistry.org This method is particularly effective for creating pyrimidines without substitution at the 4- and 6-positions.
Table 2: Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters via Cyclization
| Amidinium Acetate Salt (R-C(NH₂)₂⁺OAc⁻) | Product (R group) | Yield (%) |
|---|---|---|
| Benzamidinium acetate | Phenyl | 89 |
| Acetamidinium acetate | Methyl | 75 |
| 4-Methoxybenzamidinium acetate | 4-Methoxyphenyl | 85 |
Data sourced from a procedure involving the reaction of the specified amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org
Biginelli Reaction and its Adaptations for Pyrimidine Synthesis
Advanced Synthetic Strategies for Substituted Pyrimidine-5-carboxylates
Modern synthetic efforts often require the introduction of specific substituents onto a pre-formed pyrimidine ring to modulate the compound's properties. Strategies for the selective functionalization of the pyrimidine core are therefore of great importance.
The synthesis of 4-substituted pyrimidines can be achieved either by constructing the ring with a pre-functionalized building block or by modifying the heterocycle after its formation. The latter approach offers flexibility for creating a library of analogues from a common intermediate.
A common and effective strategy for introducing functionality at the C4 position of a pyrimidine ring involves the conversion of a pyrimidin-4-one into a more reactive 4-halopyrimidine, typically a 4-chloropyrimidine (B154816). nih.govresearchgate.net This transformation is often accomplished using reagents like phosphorus oxychloride (POCl₃). researchgate.net The resulting 4-chloropyrimidine is an excellent electrophile that can undergo nucleophilic aromatic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups at the 4-position. nih.gov
This two-step sequence—chlorination followed by nucleophilic substitution—is a cornerstone of pyrimidine diversification. For example, a furo[2,3-d]pyrimidin-4-one can be refluxed with POCl₃ to yield the 4-chloro intermediate. researchgate.net Subsequent reaction with various alcohols or amines provides the corresponding 4-alkoxy or 4-amino derivatives. researchgate.net
Table 3: Functionalization at the 4-Position of a Furo[2,3-d]pyrimidine Scaffold
| Nucleophile | Reagent Conditions | Resulting 4-Substituent |
|---|---|---|
| Ethanol (B145695) | Reflux | Ethoxy |
| 3-aminobenzonitrile | Acetonitrile, Cs₂CO₃, 60°C | (3-cyanophenyl)amino |
| 4-(trifluoromethoxy)aniline | Acetonitrile, Cs₂CO₃, 60°C | (4-(trifluoromethoxy)phenyl)amino |
This table illustrates the substitution of a 4-chloro group on a related fused pyrimidine system, demonstrating a general strategy applicable to pyrimidine-5-carboxylates. researchgate.net
Derivatization from Precursor Pyrimidine Esters
One effective strategy for synthesizing complex pyrimidine derivatives is the chemical modification of a pre-existing, suitably functionalized pyrimidine core. This approach allows for the late-stage introduction of various substituents, providing a versatile route to a wide array of analogues. Halogenated pyrimidines, particularly chloropyrimidines, are common precursors due to the reactivity of the carbon-halogen bond towards nucleophilic substitution.
The reaction of 2-chloropyrimidine (B141910) precursors with anilines is a classic and effective method for synthesizing 2-anilinopyrimidine derivatives. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amino group of the aniline (B41778) attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring, displacing the chloride leaving group. researchgate.net
Microwave-assisted synthesis has proven to be a highly efficient method for this reaction, significantly reducing reaction times compared to conventional heating. nih.govrsc.org The electronic nature of the substituents on the aniline molecule can influence the reaction's efficiency; electron-donating groups on the aniline generally enhance its nucleophilicity, leading to higher yields. researchgate.net
For example, the reaction of 2-chloro-4,6-dimethylpyrimidine, a close analogue of the target precursor, with a variety of substituted anilines under microwave irradiation demonstrates the versatility of this method. nih.gov The reactions typically proceed in high yields, as detailed in the table below.
| Aniline Derivative | Product | Yield (%) |
|---|---|---|
| Aniline | 4,6-Dimethyl-N-phenyl-2-pyrimidinamine | 91 |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-4,6-dimethyl-2-pyrimidinamine | 99 |
| 3-Fluoroaniline | N-(3-Fluorophenyl)-4,6-dimethyl-2-pyrimidinamine | 97 |
| 4-Chloroaniline | N-(4-Chlorophenyl)-4,6-dimethyl-2-pyrimidinamine | 96 |
| 4-Bromoaniline | N-(4-Bromophenyl)-4,6-dimethyl-2-pyrimidinamine | 98 |
| 4-Nitroaniline | N-(4-Nitrophenyl)-4,6-dimethyl-2-pyrimidinamine | 71 |
This methodology is directly applicable to the synthesis of analogues of this compound from precursors like Ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate. researchgate.net
Polymer-Assisted Synthesis Techniques
Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries, including simplified purification and the potential for automation. nih.govresearchgate.net Polymer-assisted synthesis techniques have been successfully applied to the construction of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. researchgate.net
This approach involves anchoring a starting material to a solid support, such as Merrifield's resin, and carrying out a sequence of reactions to build the heterocyclic moiety on the polymer. The initial step typically involves the Biginelli reaction or a similar multicomponent condensation to form a dihydropyrimidine, which is then oxidized to the aromatic pyrimidine. The final step involves cleavage from the resin, often accomplished by a nucleophilic displacement that simultaneously releases the product and introduces the final desired functionality at the 2-position. researchgate.net
A typical five-step procedure involves:
Attachment of a suitable building block to the solid support.
Construction of the dihydropyrimidine ring system.
Oxidation to the aromatic pyrimidine.
Functionalization (e.g., chlorination) to create a reactive site.
Displacement with an amine (e.g., aniline) to introduce the desired 2-substituent and cleave the product from the resin. researchgate.net
This technique allows for the synthesis of a variety of analogues by simply changing the amine used in the final displacement step, yielding products in modest to good yields. researchgate.net
Catalytic Methods in Pyrimidine Synthesis
Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. frontiersin.org The synthesis of the pyrimidine core can be achieved through various catalyzed cycloaddition and multicomponent reactions. mdpi.com These methods often involve the condensation of a 1,3-dicarbonyl compound (or equivalent), an aldehyde, and an amidine, urea, or guanidine derivative. bu.edu.eg The use of catalysts can lead to higher yields, shorter reaction times, and milder reaction conditions compared to uncatalyzed processes. mdpi.comnih.gov
A wide range of catalysts have been explored for the synthesis of pyrimidine scaffolds. The choice of catalyst can significantly impact the reaction outcome, and optimization of conditions such as temperature, solvent, and catalyst loading is crucial for achieving high efficiency. researchgate.netresearchgate.net
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and offer the major advantage of easy separation from the reaction mixture and potential for recyclability. nih.gov Examples include:
Silica-supported Bismuth(III) triflate: A Lewis acid catalyst effective for the one-pot, three-component Biginelli reaction to produce dihydropyrimidine-5-carboxylates. nih.gov
Zirconium dioxide (ZrO₂) nanoparticles: Used as a heterogeneous nano-catalyst in solvent-free conditions for the synthesis of pyrido[2,3-d]pyrimidines. rsc.org
Bone char-based solid acids: An eco-friendly and reusable biocatalyst, prepared from food industry waste, has been shown to be highly efficient for the synthesis of pyrimidine-5-carbonitrile derivatives. nih.govnih.gov
Magnetic Nanoparticles: Iron-based (e.g., Fe₃O₄) nanoparticles can be used as catalyst supports, allowing for simple magnetic separation after the reaction. acs.org
Homogeneous Catalysts: These catalysts are in the same phase as the reactants. While separation can be more complex, they often offer high activity and selectivity. Examples include organocatalysts like L-proline and p-toluenesulfonic acid (p-TSA), which have been used in the synthesis of pyrimidine derivatives. acs.org
The optimization process involves screening different catalysts, solvents, and temperatures to find the ideal conditions for maximizing yield and minimizing reaction time.
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Silica supported Bi(OTf)₃ | Biginelli Reaction | Lewis acidity, high yield | nih.gov |
| ZrO₂ Nanoparticles | Three-component reaction | Heterogeneous, solvent-free conditions, high yield (90-97%) | rsc.org |
| Bone char-nPrN-SO₃H | Three-component reaction | Eco-friendly, reusable, derived from biowaste | nih.gov |
| L-proline/TFA | Biginelli-type reaction | Organocatalyst, high diastereoselectivity | acs.org |
| ZnBr₂ | [5+1] Annulation | Catalyzes reaction of enamidines with orthoesters | mdpi.com |
Continuous-flow chemistry, utilizing microreactors, has emerged as a powerful technology for chemical synthesis, offering enhanced safety, better process control, and improved efficiency compared to traditional batch processes. organic-chemistry.org This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. nih.gov
The application of flow chemistry to the synthesis of pyrimidine derivatives allows for rapid reaction optimization by systematically varying parameters such as residence time, temperature, and reagent stoichiometry. researchgate.net For instance, a two-step tandem synthesis of sugar-containing pyrimidine derivatives in continuous-flow microreactors was achieved with a total residence time of just 40 minutes, a significant improvement over the 48 hours required under batch conditions. researchgate.net
Key benefits of continuous-flow approaches in pyrimidine synthesis include:
Rapid Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control.
Shorter Reaction Times: Increased reaction rates at elevated temperatures and pressures lead to reduced residence times, often from hours to minutes. researchgate.netfigshare.com
Improved Safety: Small reaction volumes minimize the risks associated with hazardous reagents or exothermic reactions.
Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel. organic-chemistry.org
This approach has been successfully used to synthesize various heterocyclic scaffolds of pharmaceutical interest, demonstrating its high potential for the efficient and scalable production of this compound and its analogues. nih.govfigshare.com
Spectroscopic and Structural Characterization in Advanced Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Through ¹H and ¹³C NMR analyses, the precise connectivity and chemical environment of each atom in the molecule are mapped out.
The ¹H NMR spectrum of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate provides a detailed proton inventory of the molecule. Specific chemical shifts and coupling patterns confirm the presence of the ethyl ester, the phenyl group, the methyl group, and the dihydropyrimidine (B8664642) core.
In a typical spectrum recorded in CDCl₃, the protons of the phenyl ring appear as a multiplet in the aromatic region, generally between δ 7.28 and 7.32 ppm. rsc.org The two distinct N-H protons of the pyrimidine (B1678525) ring are observed as broad singlets, one around δ 7.55 ppm and another at approximately δ 5.54 ppm. rsc.org The methine proton (CH) at the C4 position, which is adjacent to the phenyl ring, resonates as a singlet at δ 5.41 ppm. rsc.org
The ethyl ester group gives rise to a characteristic quartet at δ 4.07 ppm, corresponding to the methylene (B1212753) protons (-OCH₂), and a triplet at δ 1.16 ppm for the terminal methyl protons (-CH₃), with a typical coupling constant of J=7.2 Hz. rsc.org The methyl group attached to the pyrimidine ring at the C6 position is identified by a sharp singlet at δ 2.35 ppm. rsc.org
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 7.55 | bs | 1H | N-H | rsc.org |
| 7.32-7.28 | m | 5H | Aromatic (Phenyl-H) | rsc.org |
| 5.54 | bs | 1H | N-H | rsc.org |
| 5.41 | s | 1H | CH (at C4) | rsc.org |
| 4.07 | q | 2H | -OCH₂CH₃ | rsc.org |
| 2.35 | s | 3H | -CH₃ (at C6) | rsc.org |
| 1.16 | t | 3H | -OCH₂CH₃ | rsc.org |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows distinct signals for each carbon atom.
The carbonyl carbon of the ester group is typically the most downfield signal, appearing around δ 165.65 ppm. rsc.org The urea (B33335) carbonyl carbon (C=O) within the pyrimidine ring is observed at approximately δ 153.73 ppm. rsc.org Carbons of the phenyl ring produce signals in the aromatic region, specifically at δ 126.56, 127.88, and 128.66 ppm, with the ipso-carbon appearing at δ 143.73 ppm. rsc.org The carbons of the pyrimidine ring are found at δ 146.48 ppm (C6), δ 101.23 ppm (C5), and δ 55.59 ppm (C4). rsc.org The ethyl ester carbons resonate at δ 59.97 ppm (-OCH₂) and δ 14.12 ppm (-CH₃), while the C6-methyl group carbon appears at δ 18.55 ppm. rsc.org
| Chemical Shift (δ ppm) | Assignment | Reference |
|---|---|---|
| 165.65 | Ester C=O | rsc.org |
| 153.73 | Urea C=O (C2) | rsc.org |
| 146.48 | C6 (Pyrimidine) | rsc.org |
| 143.73 | C-ipso (Phenyl) | rsc.org |
| 128.66 | Aromatic CH | rsc.org |
| 127.88 | Aromatic CH | rsc.org |
| 126.56 | Aromatic CH | rsc.org |
| 101.23 | C5 (Pyrimidine) | rsc.org |
| 59.97 | -OCH₂CH₃ | rsc.org |
| 55.59 | C4 (Pyrimidine) | rsc.org |
| 18.55 | -CH₃ (at C6) | rsc.org |
| 14.12 | -OCH₂CH₃ | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule. The IR spectrum exhibits distinct absorption bands corresponding to specific vibrational modes.
Key absorptions include strong N-H stretching vibrations observed in the range of 3113–3242 cm⁻¹. rsc.org The C-H stretching of the aromatic and aliphatic parts of the molecule are seen around 2930-2980 cm⁻¹. rsc.org A very prominent and sharp absorption band for the ester carbonyl (C=O) stretching is located at approximately 1703-1727 cm⁻¹. rsc.org The urea carbonyl (C=O) stretching appears at a lower frequency, typically around 1649 cm⁻¹, which is characteristic of the dihydropyrimidinone ring system. rsc.org Additional bands in the fingerprint region, such as those at 1220 cm⁻¹ and 1092 cm⁻¹, are attributed to C-O stretching vibrations. rsc.org
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| 3241.7 | N-H Stretch | Amide/Urea | rsc.org |
| 3113.2 | N-H Stretch | Amide/Urea | rsc.org |
| 2980.8 | C-H Stretch | Aliphatic | rsc.org |
| 1726.8 - 1703.4 | C=O Stretch | Ester | rsc.org |
| 1648.9 | C=O Stretch | Urea (Amide I) | rsc.org |
| 1220.5 | C-O Stretch | Ester | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, further corroborating the proposed structure. The molecular formula of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is C₁₄H₁₆N₂O₃, corresponding to a molecular weight of 260.29 g/mol . nih.gov High-resolution mass spectrometry can provide the exact mass, which for this compound is calculated to be 260.1161. nih.gov While detailed fragmentation data is not extensively reported, mass spectral analysis is a standard technique used to confirm the identity of the synthesized product. banglajol.info
X-ray Diffraction Studies for Solid-State Structure Determination
For Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, X-ray analysis confirms that the six-membered dihydropyrimidine ring is not planar and adopts a screw-boat conformation. nih.govresearchgate.netresearchgate.net The analysis also determines the relative orientation of the substituents; the dihedral angle between the mean planes of the pyrimidine and benzene (B151609) rings is found to be approximately 86.5°. nih.govresearchgate.net
Polymorphism Analysis
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceuticals and material science. Different polymorphs of a compound can exhibit varied physical properties, including solubility, melting point, and stability. However, a comprehensive review of the scientific literature reveals a notable absence of specific studies focused on the polymorphism of Ethyl 2-phenylpyrimidine-5-carboxylate. While research has been conducted on the crystal structures of various derivatives, such as thiazolo[3,2-a]pyrimidine and pyrazolopyrimidine analogues, dedicated analysis of the polymorphic forms of the parent compound, this compound, has not been reported. The investigation into the supramolecular structures of related compounds, like aryl-substituted ethyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, has identified instances of conformational polymorphism, where different crystal structures arise from variations in the conformation of the ester moiety. researchgate.net This suggests that this compound may also exhibit polymorphic behavior, warranting future investigation to fully characterize its solid-state properties.
Computational Chemistry for Theoretical Insights
Computational chemistry provides a powerful lens for examining the molecular and electronic properties of compounds like this compound, offering insights that complement experimental data.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be utilized to determine its most stable molecular geometry. nih.gov These calculations yield optimized structural parameters, including bond lengths and bond angles, which can be compared with experimental data from X-ray crystallography for validation. nih.gov
Beyond molecular geometry, DFT is instrumental in elucidating the electronic properties of the molecule. The analysis of the molecular electrostatic potential (MEP), electron localization function (ELF), and localized orbital locator (LOL) can identify the nucleophilic and electrophilic regions, providing a map of the molecule's reactive sites. nih.gov Such computational studies on related pyrimidine derivatives have successfully characterized their chemical reactivity and stability. nih.govorientjchem.org
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov
For pyrimidine derivatives, a smaller HOMO-LUMO energy gap generally signifies higher chemical reactivity. nih.govirjweb.com For instance, in a study on Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, a minimal HOMO-LUMO energy gap of 4.6255 eV was found to be indicative of high reactivity. nih.gov Analysis of the HOMO-LUMO distribution can also predict the sites for electrophilic and nucleophilic attack. Furthermore, the electronic transitions, such as π to π* transitions, can be identified and correlated with experimental UV-Vis absorption spectra. nih.gov This theoretical approach allows for a detailed understanding of the electronic behavior and potential applications of this compound.
Biological and Pharmaceutical Research Applications of Pyrimidine 5 Carboxylates
Antimicrobial Activities of Pyrimidine (B1678525) Derivatives
Pyrimidine derivatives represent a broad class of compounds that have been explored for their ability to combat microbial infections. The structural diversity achievable with the pyrimidine core allows for the fine-tuning of activity against a wide range of pathogens, including bacteria and fungi.
Antibacterial Efficacy
The antibacterial potential of pyrimidine derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of essential microbial enzymes. For instance, certain pyrimidine-based compounds have been shown to target acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis in bacteria. nih.gov
Research into novel pyrimidine and pyrimidopyrimidine analogs has revealed significant antimicrobial effects. nih.gov Studies have shown that specific derivatives exhibit strong activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). nih.gov Similarly, thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives have been synthesized and screened for their in vitro antibacterial activity against these bacteria, as well as Salmonella typhimurium. researchgate.net The exploration of related heterocyclic systems, such as 5-oxopyrrolidine derivatives, has also yielded compounds with promising activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com
| Compound Class | Bacterial Strains Tested | Observed Activity | Reference |
|---|---|---|---|
| Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) | Pseudomonas aeruginosa, Escherichia coli | Inhibits biotin (B1667282) carboxylase (BC), a subunit of acetyl-CoA carboxylase. | nih.gov |
| Novel Pyrimidine and Pyrimidopyrimidine Analogs | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Several compounds showed excellent antimicrobial activities compared to reference drugs. | nih.gov |
| Thiazolo[3,2-a]pyrimidine-6-carboxylates | Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, Escherichia coli | Screened for in vitro antibacterial activity. | researchgate.net |
| 5-Oxopyrrolidine Derivatives | Multidrug-resistant and vancomycin-intermediate Staphylococcus aureus | Promising and selective antimicrobial activity (MIC 1–8 µg/mL). | mdpi.com |
Antifungal Properties
In addition to their antibacterial effects, pyrimidine derivatives have shown significant promise as antifungal agents. The search for new antifungals is critical due to the rise of resistant fungal strains. One key target for antifungal drugs is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis in fungi.
Several studies have focused on designing 2-phenylpyrimidine (B3000279) derivatives as novel CYP51 inhibitors. nih.gov These efforts have led to the synthesis of compounds with potent, broad-spectrum antifungal activity against common clinical strains, in some cases superior to the first-line drug fluconazole. nih.gov Research on ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates has also identified derivatives active against various fungal strains. nih.gov Furthermore, the synthesis of fused heterocyclic systems, such as ethyl (2Z)-2-(Aryl)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, has been pursued to develop new antifungal agents. ijsrch.com
Anticancer and Cytotoxic Investigations
The pyrimidine ring is a cornerstone in the development of anticancer drugs, most notably in antimetabolites like 5-fluorouracil. Modern research focuses on more targeted mechanisms, such as kinase inhibition and the induction of apoptosis in cancer cells.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are a family of enzymes that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrimidine-based molecules have been successfully developed as potent CDK inhibitors.
Specifically, substituted 2-anilino-4-(thiazol-5-yl)pyrimidines have been identified as highly active inhibitors of CDK9. nih.gov Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, which in turn triggers programmed cell death (apoptosis) in cancer cells. nih.gov The development of pan-selective CDK inhibitors has faced challenges with toxicity, leading to a search for more selective agents. nih.gov Research into pyrrolo[2,3-d]pyrimidin-6-one core structures has yielded exceptionally selective CDK2 inhibitors, which could be valuable for treating cancers resistant to CDK4/6 therapies. nih.gov
Cytotoxic Effects on Cancer Cell Lines
The direct cytotoxic effect of novel pyrimidine-5-carboxylate derivatives has been evaluated against a variety of human cancer cell lines. These in vitro studies are essential for identifying lead compounds for further anticancer drug development.
For example, novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives have demonstrated significant antitumor activity against human leukemia cell lines (K562 and CEM). researchgate.net Other studies have explored the cytotoxicity of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives against the HepG2 human liver cancer cell line, with some compounds showing low IC50 values. mdpi.com The cytotoxic potential of fused pyrimidine systems has also been investigated. Thieno[2,3-d]pyrimidin-4(3H)-ones and thiazolo[4,5-d]pyrimidine (B1250722) derivatives have shown cytotoxic effects against multiple cancer cell lines, including those for breast cancer (MDA-MB-231, MCF-7), colon cancer (HT-29), and melanoma (A375, C32). researchgate.netmdpi.com
| Compound Class | Cancer Cell Lines Tested | Key Findings | Reference |
|---|---|---|---|
| Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives | K562, CEM (Leukemia) | Significant antitumor activity with IC50 values as low as 14.0 µM. | researchgate.net |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | HT-29 (Colon), MDA-MB-231 (Breast), HeLa (Cervical), HepG2 (Liver) | Compound 6a showed high inhibitory activity against HepG2 (IC50 = 0.99 µM). | researchgate.net |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 (Breast) | Compound 2 showed the best antiproliferative effect on MCF-7 (IC50 = 0.013 µM). | nih.gov |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | A375, C32 (Melanoma), DU145 (Prostate), MCF-7 (Breast) | Compound 3b showed the strongest cytotoxic effect, particularly against melanoma cells (IC50 ≈ 25 µM). | mdpi.com |
| 1,2,3,4-Tetrahydropyrimidine-5-carboxylate derivatives | HepG2 (Liver) | Compounds showed IC50 values in the range of 5.351–18.69 µg/mL. | mdpi.com |
Antiviral Activity (e.g., HIV-1, HSV-1)
The structural similarity of pyrimidines to the nucleobases that constitute viral DNA and RNA makes them prime candidates for the development of antiviral agents. Many antiviral drugs function by interfering with viral replication.
Research has demonstrated the inhibitory activity of ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates against herpes simplex virus type 1 (HSV-1). nih.gov In these studies, esters were tested for their ability to inhibit HSV-1 infectivity in cell culture, with one compound achieving an 80.9% inhibition at a non-toxic concentration. nih.gov The development of peptoid mimics of antimicrobial peptides (AMPs) has also yielded agents with potent in vitro antiviral activity against both HSV-1 and SARS-CoV-2, which act by disrupting the viral envelope. escholarship.orgmdpi.com While not pyrimidines themselves, this research highlights a mechanism that could be mimicked by appropriately functionalized heterocyclic compounds. Furthermore, phosphoramidate (B1195095) derivatives of Acyclovir, a guanine (B1146940) analog famous for its anti-herpetic activity, have shown moderate activity against both HIV-1 and HSV-1, including acyclovir-resistant strains. nih.gov
Anti-inflammatory and Analgesic Properties
Pyrimidine derivatives are well-documented for their anti-inflammatory and analgesic activities. abacademies.orgnih.govresearchgate.netopenmedicinalchemistryjournal.com The mechanism of action for many of these compounds is associated with the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. nih.gov While direct experimental data on the anti-inflammatory and analgesic properties of Ethyl 2-phenylpyrimidine-5-carboxylate is not extensively available in the public domain, the general activity of the pyrimidine scaffold suggests its potential in this area.
Research on related pyrimidine derivatives has shown that substitutions on the pyrimidine ring can significantly influence their anti-inflammatory and analgesic efficacy. For instance, the introduction of various aryl and carboxamide moieties has led to the development of potent anti-inflammatory agents. abacademies.orgresearchgate.net The 2-phenyl group and the 5-carboxylate ester in this compound are key structural features that could contribute to its interaction with biological targets involved in inflammation and pain signaling pathways. Further in vitro and in vivo studies are warranted to fully elucidate the anti-inflammatory and analgesic potential of this specific compound.
Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyrimidine Derivatives
| Compound/Derivative | Activity | Model/Assay | Reference |
| 2-Phenylquinoline-4-carboxamides | Significant anti-inflammatory activity | Carrageenan-induced paw edema in rats | abacademies.org |
| Pyrazolo[3,4-d]pyrimidines | COX inhibition | In vitro enzyme assays | nih.gov |
| N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides | High analgesic and anti-inflammatory activities | Preclinical studies | researchgate.net |
| 4,5-Dihydrothieno[3,2-e] nih.govmdpi.comnih.govtriazolo[4,3-a]pyrimidine-2-carboxamides | Remarkable anti-inflammatory and good analgesic activity | Formalin-induced paw edema | openmedicinalchemistryjournal.com |
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Pyrimidine derivatives have been investigated for their antioxidant potential, with several studies demonstrating their ability to scavenge free radicals. nih.govpensoft.netmdpi.comceon.rs
A study on a series of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives revealed their potential as radical scavenging agents. mdpi.comsemanticscholar.org The antioxidant activity of these compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com The results indicated that the substitution pattern on the pyrimidine ring plays a crucial role in determining the antioxidant capacity. For this compound, the electron-donating or -withdrawing nature of the phenyl group at the 2-position and the electronic properties of the carboxylate group at the 5-position could influence its ability to donate a hydrogen atom or an electron to neutralize free radicals.
Table 2: Antioxidant Activity of Selected Pyrimidine Derivatives
| Compound/Derivative | Antioxidant Activity (IC50) | Assay | Reference |
| 1,2,3,4-Tetrahydropyrimidine-5-carboxylates | 6.261–2358 µM | DPPH radical scavenging | mdpi.comsemanticscholar.org |
| Pyrido[2,3-d]pyrimidines | IC50 = 42 µM (for derivative 2a) | Anti-lipid peroxidation (AAPH) | nih.gov |
| Thiazolo[4,5-b]pyridine derivatives | Varied | DPPH radical scavenging | pensoft.net |
| Pyrimidine Acrylamides | IC50 = 1.1 µM (for derivative 9) | Soybean lipoxygenase inhibition | mdpi.com |
| Tetrahydro-benzo nih.govmdpi.comthieno[2,3-d]pyrimidines | IC50 = 90 ± 4 μM (for compound 11) | Lipid peroxidation method | ceon.rs |
In Silico Pharmacokinetic and Pharmacodynamic Evaluations
In the early stages of drug discovery, in silico methods are invaluable for predicting the pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic properties of new chemical entities. researchgate.netmdpi.com Such computational studies help in prioritizing compounds for further experimental evaluation and in identifying potential liabilities.
Table 3: Commonly Evaluated Parameters in In Silico Pharmacokinetic Studies
| Parameter | Description | Importance |
| LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a compound. | Influences absorption, distribution, and membrane permeability. |
| LogS (Aqueous Solubility) | Predicts the solubility of a compound in water. | Crucial for absorption and formulation development. |
| Polar Surface Area (PSA) | Sum of the surface areas of polar atoms in a molecule. | Correlates with drug transport properties, including blood-brain barrier penetration. |
| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract. | A key factor for oral bioavailability. |
| CYP450 Inhibition | Predicts the potential of a compound to inhibit major drug-metabolizing enzymes. | Important for assessing the risk of drug-drug interactions. |
| hERG Inhibition | Predicts the potential to block the hERG potassium channel. | A critical indicator for cardiotoxicity risk. |
Molecular Docking Studies with Biomolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.netnih.govmdpi.com In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. mdpi.commdpi.com Several studies have employed molecular docking to investigate the interactions of pyrimidine derivatives with various biological targets.
For instance, tetrahydropyrimidine-5-carboxylate derivatives have been docked with tyrosine kinase to explore their antioxidant mechanism. mdpi.com Other studies have docked pyrimidine derivatives with enzymes such as lactate (B86563) dehydrogenase and various microbial targets to rationalize their observed biological activities. nih.govmdpi.com Although specific molecular docking studies for this compound are not widely reported, its structure suggests it could be a suitable ligand for a range of protein targets. The phenyl ring can engage in hydrophobic and π-π stacking interactions, while the pyrimidine nitrogens and the carboxylate oxygen atoms can act as hydrogen bond acceptors. Docking this compound into the active sites of enzymes like COX or various kinases could provide valuable insights into its potential mechanisms of action.
Table 4: Examples of Molecular Docking Studies on Pyrimidine Derivatives
| Pyrimidine Derivative | Biological Target | Key Interactions | Reference |
| Tetrahydropyrimidine-5-carboxylates | Tyrosine Kinase | Hydrogen bonding and hydrophobic interactions | mdpi.com |
| Ethyl Pyrimidine-Quinolincarboxylates | Lactate Dehydrogenase (LDH) | Not specified | nih.gov |
| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | E. coli DNA Gyrase, S. aureus Thymidylate kinase, etc. | Hydrogen bonding and hydrophobic interactions | mdpi.com |
| Tetrahydropyrimidine derivatives | Human Serum Albumin (HSA) | Not specified | researchgate.net |
Structure-Activity Relationship (SAR) Studies in Pyrimidine Chemistry
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds in drug discovery. humanjournals.com For pyrimidine derivatives, extensive SAR studies have been conducted to understand how different substituents on the pyrimidine ring influence their biological activities. mdpi.com
The general SAR for pyrimidine derivatives highlights the importance of the substitution pattern at positions 2, 4, and 6. For this compound, the key structural features for SAR analysis are:
The 2-phenyl group: The nature and position of substituents on this phenyl ring can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, affecting its binding to target proteins.
The 5-ethyl carboxylate group: This group can be a key point for hydrogen bonding interactions. Modification of the ester to other functional groups like amides or carboxylic acids can alter the compound's solubility, stability, and biological activity.
The pyrimidine core: The nitrogen atoms in the pyrimidine ring are often involved in crucial hydrogen bonding interactions with protein residues.
A study on 2-aryloxy-N-(pyrimidin-5-yl)acetamides showed that the pyrimidine core is essential for activity, and modifications to this core can lead to a loss of potency. mdpi.com This underscores the importance of the pyrimidine scaffold in designing biologically active molecules. The systematic modification of this compound based on these SAR principles could lead to the discovery of novel therapeutic agents with enhanced efficacy and selectivity.
Future Directions and Research Perspectives
Exploration of Novel Derivatization Pathways
The ethyl 2-phenylpyrimidine-5-carboxylate scaffold is ripe for the exploration of innovative synthetic modifications to generate novel derivatives with enhanced or entirely new biological activities. Future research will likely focus on several key derivatization strategies:
Modification of the Carboxylate Group: The ethyl ester at the C5 position is a prime target for chemical transformation. Saponification to the corresponding carboxylic acid provides a handle for amide coupling, leading to the synthesis of extensive libraries of amides and hydrazides. For instance, conversion to a carbohydrazide (B1668358) allows for the synthesis of N'-Arylidene derivatives, expanding the molecular complexity. researchgate.net
Functionalization of the Pyrimidine (B1678525) Core: The pyrimidine ring itself can be further substituted. For example, the introduction of substituents at the C4 and C6 positions has been a common strategy. Starting from related precursors like ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate, the hydroxyl group can be converted to a leaving group, allowing for the introduction of various nucleophiles such as amines and thiols to yield derivatives like ethyl 4-(ethylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate. mdpi.com
Scaffold Hopping and Annulation: Beyond simple substitution, "scaffold hopping" strategies can replace the phenylpyrimidine core with bioisosteric replacements to discover new intellectual property and improved properties. nih.gov Additionally, the pyrimidine ring can serve as a foundation for the construction of fused heterocyclic systems. For example, derivatives like ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be cyclized to form thiazolo[3,2-a]pyrimidine systems, creating rigid, three-dimensional structures with distinct biological profiles. mdpi.com
Solid-Phase Synthesis: To accelerate the discovery process, polymer-assisted synthesis methodologies can be employed. Building the heterocyclic moiety on a solid support, such as Merrifield's resin, allows for high-throughput synthesis of libraries of compounds like ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates for screening. researchgate.net
These pathways enable the systematic exploration of structure-activity relationships (SAR), providing critical data for the rational design of future compounds.
Targeted Synthesis for Specific Biological Pathways
A major thrust in modern drug discovery is the design of molecules that selectively interact with specific biological targets. The 2-phenylpyrimidine (B3000279) scaffold has proven to be a privileged structure for targeting various enzymes and pathways implicated in human diseases.
Antifungal Agents: Derivatives of 2-phenylpyrimidine have been designed and synthesized as potent inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol (B1671047) biosynthesis. Through structural optimization, compounds have been identified that exhibit superior antifungal activity against multiple pathogenic strains compared to clinical drugs like fluconazole. nih.gov
Anticancer Therapeutics: The pyrimidine core is a cornerstone in the development of anticancer agents targeting various kinases. Researchers have successfully designed 2-phenyl pyrimidine derivatives as potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. nih.gov Other related pyrimidine scaffolds have been developed to target microtubule dynamics by binding to the colchicine (B1669291) site, and to inhibit crucial signaling pathways like PI3K/Akt/mTOR. nih.govmdpi.com
Metabolic Enzyme Inhibitors: Targeting metabolic pathways that are dysregulated in diseases like cancer is a promising strategy. Ethyl pyrimidine-quinolinecarboxylate derivatives have been specifically designed as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme that plays a crucial role in the metabolism of cancer cells. mdpi.com
The table below summarizes examples of targeted synthesis based on pyrimidine scaffolds, highlighting the diversity of biological targets.
| Target Enzyme/Pathway | Scaffold Class | Therapeutic Area |
| CYP51 | 2-Phenylpyrimidine derivatives | Antifungal |
| Bruton's Tyrosine Kinase (BTK) | 2-Phenyl pyrimidine derivatives | Oncology (B-cell malignancies) |
| Human Lactate Dehydrogenase A (hLDHA) | Ethyl pyrimidine-quinolinecarboxylates | Oncology |
| Microtubule Dynamics (Colchicine Site) | Thieno[2,3-d]pyrimidines | Oncology |
| PI3Kα Kinase | Thiopyrano[4,3-d]pyrimidines | Oncology |
Future work will involve synthesizing derivatives of this compound tailored with specific pharmacophoric features to enhance potency and selectivity for a desired biological target, minimizing off-target effects.
Advanced Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool for accelerating the drug discovery pipeline. For pyrimidine-based compounds, in silico methods are being increasingly used for predictive research, guiding synthetic efforts and reducing reliance on costly and time-consuming experimental screening.
Virtual Screening and Docking: Molecular docking is used to predict the binding orientation and affinity of novel pyrimidine derivatives within the active site of a target protein. This approach was used to design hLDHA inhibitors, where the docking results correlated well with experimental inhibitory values. mdpi.com Similarly, docking studies have helped to rationalize the binding mode of thieno[2,3-d]pyrimidine (B153573) derivatives in the colchicine binding site of tubulin and to understand the interactions of pyrazolopyrimidine analogues with cancer targets like EGFR. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For tetrahydropyrimidine-5-carboxylate derivatives, QSAR studies have been combined with experimental screening to identify lead compounds with antioxidant and anticancer potential. mdpi.comsemanticscholar.org
Density Functional Theory (DFT): Quantum mechanical methods like DFT are used to calculate electronic properties and analyze frontier molecular orbitals (HOMO-LUMO). This analysis provides insights into the chemical reactivity and stability of the designed molecules, aiding in the selection of the most promising synthetic candidates. mdpi.com
The integration of these computational techniques allows for a more rational, structure-based design approach. Future research will leverage machine learning and artificial intelligence to build more sophisticated predictive models, enabling the rapid in silico screening of vast virtual libraries of this compound derivatives to identify those with the highest probability of success.
Development of Pyrimidine-Based Probes and Tool Compounds
Beyond direct therapeutic applications, highly potent and selective inhibitors derived from the this compound scaffold can be developed into chemical probes. These tool compounds are invaluable for basic research, allowing for the elucidation of complex biological pathways and the validation of new drug targets.
A chemical probe must typically be potent, selective, and have a known mechanism of action. The development of selective inhibitors for targets like BTK and hLDHA provides a strong starting point. nih.govmdpi.com Future directions in this area include:
Functionalization for Probing: Modifying a potent inhibitor by incorporating a reporter tag (e.g., a fluorophore or biotin) or a photoreactive group for covalent labeling. This requires identifying positions on the molecule, likely distant from the key binding pharmacophore, where such modifications can be made without compromising target affinity.
Bioisosteric Replacement for Tunable Properties: Employing strategies like bioisosteric replacement to fine-tune the physicochemical properties of the parent compound, enhancing cell permeability or modulating metabolic stability to make it more suitable for use in cellular or in vivo models. nih.gov
Paired Negative Controls: The synthesis of structurally similar but biologically inactive analogues is crucial. These negative controls help to ensure that the observed biological effects of the probe are due to its interaction with the intended target and not off-target effects.
By developing a suite of validated chemical probes from this scaffold, researchers can investigate the physiological and pathological roles of various enzymes and proteins, ultimately uncovering new therapeutic opportunities.
Q & A
Basic: What established protocols exist for synthesizing Ethyl 2-phenylpyrimidine-5-carboxylate, and how can reaction conditions be optimized for improved yields?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted pyrimidine precursors with phenyl groups. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) are preferred for facilitating nucleophilic substitutions.
- Catalyst Optimization : Acidic or basic catalysts (e.g., p-TsOH or K2CO3) enhance regioselectivity. For example, catalytic amounts of acetic acid improve cyclization efficiency .
- Temperature Control : Reactions often proceed at reflux (80–120°C) to accelerate ring formation while minimizing side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity .
Yield Optimization : Systematic variation of molar ratios (e.g., 1:1.2 for phenyl precursors) and reaction time (6–24 hours) can increase yields from ~50% to >75% .
Advanced: How can researchers resolve discrepancies in spectroscopic data (NMR/XRD) for this compound across studies?
Methodological Answer:
Discrepancies often arise from crystallographic refinement protocols or solvent-induced NMR shifts. To address this:
- XRD Refinement : Use software like SHELXL for high-precision structural refinement. For example, torsional angles in the pyrimidine ring should align with SHELX’s parameterization (e.g., bond angles within ±0.5° of expected values) .
- NMR Standardization : Record spectra in deuterated solvents (CDCl3 or DMSO-d6) and reference against internal standards (TMS). Compare coupling constants (e.g., JH-H = 2.4–3.1 Hz for aromatic protons) to validate assignments .
Data Reconciliation : Cross-validate with computational methods (DFT calculations for NMR chemical shifts) to confirm structural consistency .
Basic: What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
Methodological Answer:
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities.
- <sup>1</sup>H/<sup>13</sup>C NMR : Key peaks include ester carbonyl (δ ~165–170 ppm in <sup>13</sup>C NMR) and pyrimidine ring protons (δ ~7.5–8.5 ppm in <sup>1</sup>H NMR) .
- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (e.g., C13H12N2O2 requires C 65.00%, N 11.66%) .
Advanced: What computational approaches predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Fukui indices identify reactive centers (e.g., C5 position for nucleophilic attack) .
- Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina. The phenyl-pyrimidine scaffold shows affinity for hydrophobic binding pockets (ΔG ≈ -8.2 kcal/mol) .
- MD Simulations : Analyze stability in aqueous/organic solvents (NAMD/GROMACS) to assess solvation effects on reactivity .
Basic: How do solvent and catalyst choices influence regioselectivity in synthesizing derivatives of this compound?
Methodological Answer:
- Solvent Effects : Non-polar solvents (toluene) favor intramolecular cyclization, while DMF enhances solubility of polar intermediates.
- Catalytic Control : Lewis acids (ZnCl2) direct electrophilic substitution to the pyrimidine C4 position, whereas Pd catalysts enable Suzuki couplings at the phenyl ring .
Case Study : Using K2CO3 in THF yields 85% C5-substituted derivatives, while BF3·Et2O shifts selectivity to C2 .
Advanced: What strategies mitigate decomposition of this compound under varying pH and temperature?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (40–80°C, pH 1–13). The compound degrades rapidly in alkaline conditions (t1/2 = 2 hours at pH 12) via ester hydrolysis .
- Stabilization Methods : Lyophilization or storage in anhydrous DMSO at -20°C preserves integrity (>90% stability over 6 months). Antioxidants (BHT) prevent radical-mediated degradation in solution .
- Kinetic Analysis : Use HPLC to monitor degradation rates and derive Arrhenius parameters (Ea ≈ 45 kJ/mol for hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
